

In-Depth Toxicological Profile of Methiocarb Sulfoxide in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methiocarb sulfoxide*

Cat. No.: *B044691*

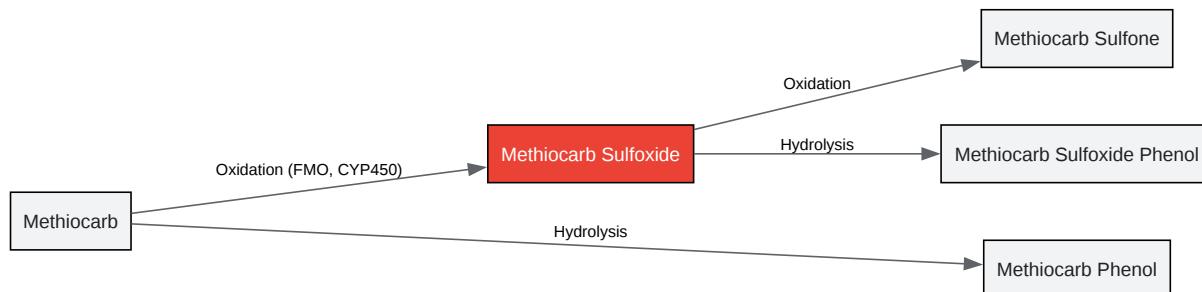
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb sulfoxide, a primary metabolite of the carbamate pesticide methiocarb, is a potent cholinesterase inhibitor of significant toxicological concern. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of **methiocarb sulfoxide** in mammalian species. The document details its metabolism and mechanism of action, acute and subchronic toxicity, and available data on genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies and signaling pathways are described and visualized. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction


Methiocarb, a broad-spectrum carbamate pesticide, undergoes rapid metabolism in mammals, leading to the formation of several metabolites, with **methiocarb sulfoxide** being one of the most significant. Like its parent compound, **methiocarb sulfoxide** exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. Evidence suggests that **methiocarb sulfoxide** may be a more potent inhibitor of AChE than methiocarb itself, highlighting the importance of understanding its unique toxicological properties. This guide synthesizes the available scientific

literature and regulatory assessments to provide a detailed profile of **methiocarb sulfoxide**'s effects in mammals.

Metabolism and Mechanism of Action

Metabolism of Methiocarb to Methiocarb Sulfoxide

In mammals, methiocarb is primarily metabolized in the liver through oxidation of the sulfur atom to form **methiocarb sulfoxide**. This reaction is catalyzed by both flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes[1]. **Methiocarb sulfoxide** can be further oxidized to methiocarb sulfone or hydrolyzed to **methiocarb sulfoxide phenol**[2]. The metabolic conversion of methiocarb to its sulfoxide is a critical step in its bioactivation, as the sulfoxide metabolite is also a potent cholinesterase inhibitor.

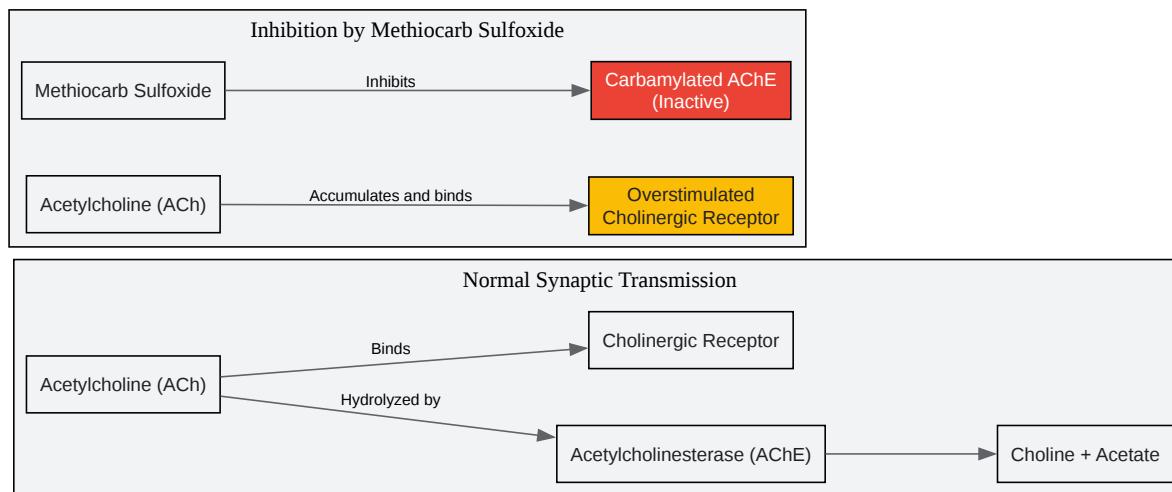

[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic pathway of methiocarb in mammals.

Mechanism of Action: Cholinesterase Inhibition

Methiocarb sulfoxide, like other carbamate pesticides, inhibits the activity of acetylcholinesterase (AChE) in synaptic clefts and at neuromuscular junctions. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve impulses. By carbamylating the serine hydroxyl group in the active site of AChE, **methiocarb sulfoxide** renders the enzyme temporarily inactive. This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in a range of clinical signs of

toxicity. The carbamylation is reversible, but the rate of decarbamylation is slower than the deacetylation that occurs with the natural substrate, ACh.

[Click to download full resolution via product page](#)

Figure 2: Mechanism of acetylcholinesterase inhibition by **methiocarb sulfoxide**.

Toxicological Data

Acute Toxicity

Methiocarb sulfoxide has been shown to be more acutely toxic than its parent compound, methiocarb, in rats.

Endpoint	Species	Route	Value	Reference
LD50	Rat (female)	Oral	7 mg/kg bw	[EPA, 1987][2]
LD50	Rat (male)	Oral	9 mg/kg bw	[EPA, 1987][2]

Data on dermal and inhalation toxicity for **methiocarb sulfoxide** are not readily available in the reviewed literature.

Subchronic and Chronic Toxicity

Limited data are available specifically for the subchronic and chronic toxicity of **methiocarb sulfoxide**. A 29-day study in dogs administered both methiocarb and **methiocarb sulfoxide** found that a No Observed Adverse Effect Level (NOAEL) for erythrocyte acetylcholinesterase inhibition could not be established for **methiocarb sulfoxide** at the lowest dose tested (0.05 mg/kg bw/day)[3].

Study Duration	Species	Endpoint	NOAEL	LOAEL	Reference
29-day	Dog	Erythrocyte Acetylcholine sterase Inhibition	Not established	0.05 mg/kg bw/day	[Hixson, 1981][3]

Comprehensive subchronic and chronic toxicity studies for **methiocarb sulfoxide** following standardized guidelines (e.g., OECD 408, 409) were not identified in the public domain.

Genotoxicity

Information on the genotoxicity of **methiocarb sulfoxide** is sparse. While studies on the parent compound, methiocarb, have generally shown no mutagenic potential in Ames tests, specific and comprehensive genotoxicity data for the sulfoxide metabolite are lacking.

No dedicated studies on **methiocarb sulfoxide** following OECD guidelines for genotoxicity testing (e.g., OECD 471, 473, 474) were found in the reviewed literature.

Carcinogenicity

There is no indication of carcinogenicity for **methiocarb sulfoxide** in humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC). However, long-term carcinogenicity bioassays specifically on **methiocarb sulfoxide** have not been identified in the available literature.

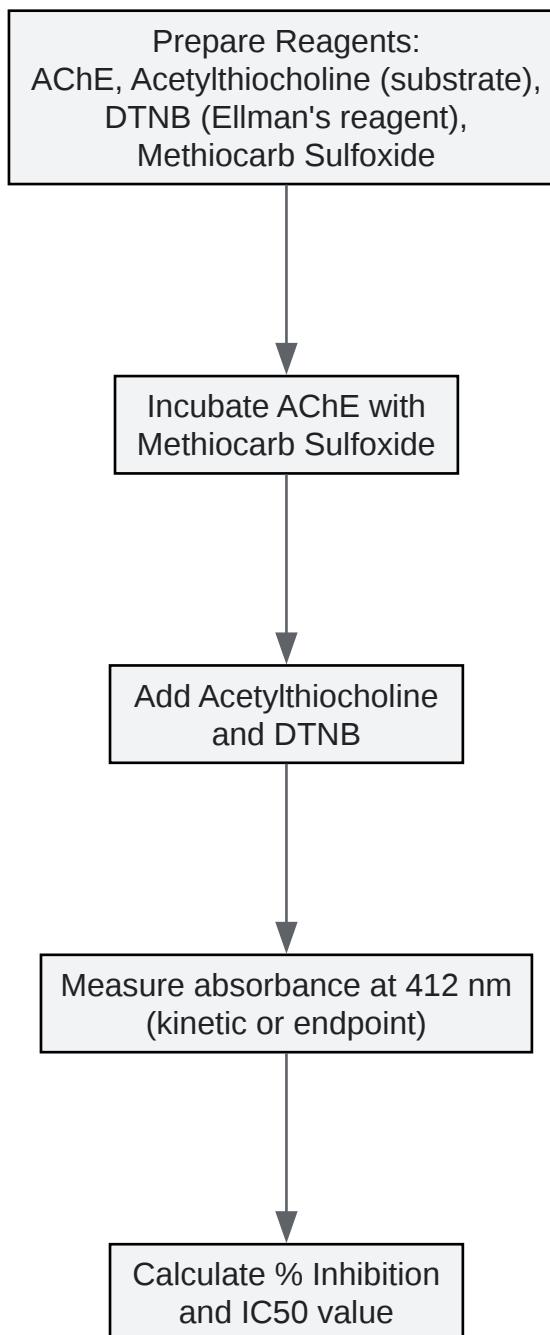
Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **methiocarb sulfoxide** are not readily available. Studies on the parent compound, methiocarb, have been conducted, but the direct effects of the sulfoxide metabolite on reproduction and development remain to be fully elucidated.

No dedicated studies on **methiocarb sulfoxide** following OECD guidelines for reproductive and developmental toxicity (e.g., OECD 414, 416) were found in the reviewed literature.

Neurotoxicity

As a potent cholinesterase inhibitor, **methiocarb sulfoxide** is neurotoxic. The clinical signs of acute neurotoxicity are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, fasciculations, and in severe cases, respiratory failure.

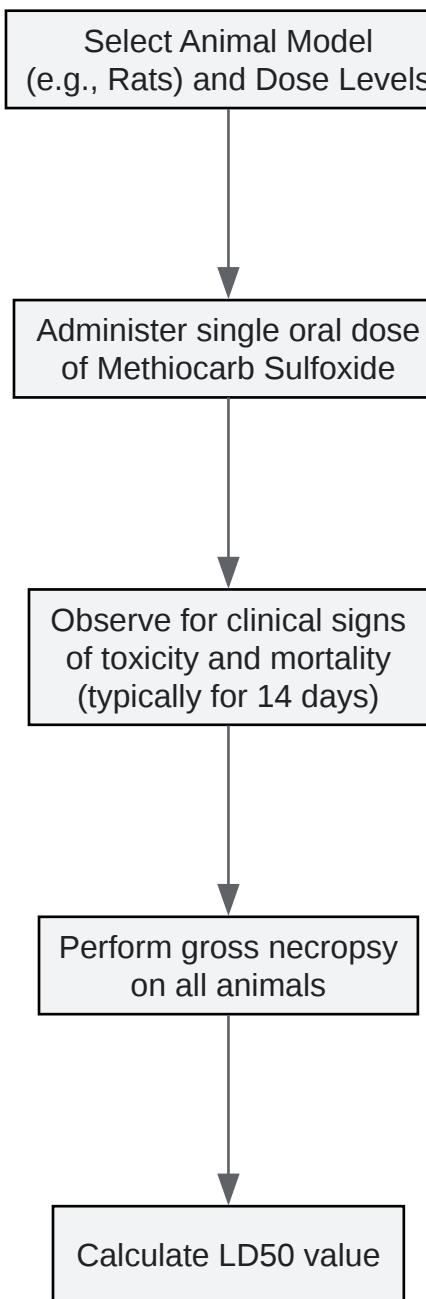

Specific neurotoxicity studies on **methiocarb sulfoxide** following guidelines such as OECD 424 were not identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on **methiocarb sulfoxide** are not fully described in the publicly available literature. However, the methodologies would have generally followed standardized OECD guidelines for toxicological testing. Below are generalized workflows for key toxicological assays relevant to the assessment of **methiocarb sulfoxide**.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a common method to determine the inhibitory potential of a compound on AChE activity.



[Click to download full resolution via product page](#)

Figure 3: General workflow for an in vitro cholinesterase inhibition assay.

Acute Oral Toxicity Study (e.g., based on OECD 423)

This study is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

[Click to download full resolution via product page](#)

Figure 4: General workflow for an acute oral toxicity study.

Conclusion and Future Directions

Methiocarb sulfoxide is a toxicologically significant metabolite of methiocarb, demonstrating potent acetylcholinesterase inhibitory activity. The available data indicate that it is more acutely toxic than its parent compound. However, a comprehensive toxicological database for **methiocarb sulfoxide** is lacking. Significant data gaps exist, particularly in the areas of

subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

To fully characterize the risk posed by **methiocarb sulfoxide**, further research is warranted. This should include studies conducted according to current OECD guidelines to determine NOAELs for various endpoints and to assess its potential for long-term health effects. Such data are crucial for accurate risk assessment and for ensuring the safety of individuals who may be exposed to methiocarb and its metabolites. Professionals in drug development can leverage the understanding of **methiocarb sulfoxide**'s cholinesterase inhibition as a case study in off-target effects and metabolite toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPAR α activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 953. Methiocarb (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of Methiocarb Sulfoxide in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044691#toxicological-profile-of-methiocarb-sulfoxide-in-mammals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com